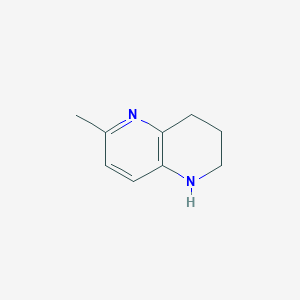

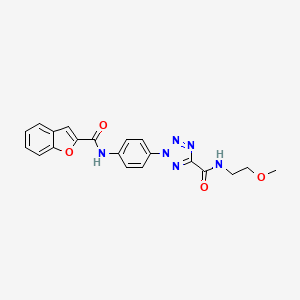

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

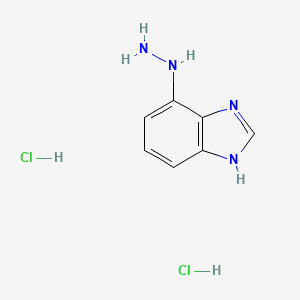

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The molecular weight of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is 146.2289 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . Strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

The molecular structure of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be represented using the IUPAC Standard InChI:InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 . Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine derivatives have been explored for their potential in medicinal chemistry. Many of these compounds exhibit a wide range of biological activities, making them valuable targets for drug development. Researchers have investigated their synthesis strategies, reactivity, and applications in this field .

Synthesis Strategies: Several synthetic approaches have been developed to access 1,5-naphthyridines, including those involving electrophilic or nucleophilic reagents. These strategies enable the preparation of diverse derivatives with varying substitution patterns.

Reactivity: The reactivity of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridines includes interactions with electrophiles, nucleophiles, and metal complexes. Oxidations, reductions, cross-coupling reactions, and side chain modifications have also been explored.

Biological Activity: These heterocycles exhibit promising biological properties. Some derivatives have shown anticancer, antimicrobial, or anti-inflammatory effects. Researchers continue to investigate their potential as therapeutic agents.

Catalysis

1,2,3,4-Tetrahydro-1,6-naphthyridine (a close analogue of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine) has been used to enhance the catalytic activity of 4-(dialkylamino)pyridines in acetylation reactions. The conformational fixation provided by this compound contributes to improved catalytic efficiency .

Functionalization

Specific functionalization of the 1,6-naphthyridine core leads to distinct activities. For instance:

Anticancer Potential

Fused 1,5-naphthyridines, including derivatives of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, have demonstrated relevant biological characteristics. Some compounds are considered potential lead structures for anticancer drug development .

Propiedades

IUPAC Name |

6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h4-5,10H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBVMXCFDIWSIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2416116.png)

![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)

![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)

![3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B2416128.png)

![1-Chloro-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2416134.png)